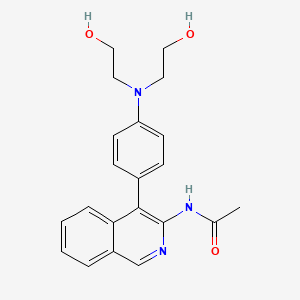
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of isoquinoline and acetamide groups, along with bis(2-hydroxyethyl)amino substituents, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Bis(2-hydroxyethyl)amino Group: This step involves the reaction of the isoquinoline derivative with bis(2-hydroxyethyl)amine under controlled conditions to introduce the bis(2-hydroxyethyl)amino group.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)acetamide: A structurally similar compound with different functional groups.
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)thiazole-2-yl)acetamide: Another related compound with a thiazole ring instead of an isoquinoline ring.
Uniqueness
N-(4-(4-(Bis(2-hydroxyethyl)amino)phenyl)isoquinolin-3-yl)acetamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
64157-35-3 |
|---|---|
分子式 |
C21H23N3O3 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-[4-[4-[bis(2-hydroxyethyl)amino]phenyl]isoquinolin-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-15(27)23-21-20(19-5-3-2-4-17(19)14-22-21)16-6-8-18(9-7-16)24(10-12-25)11-13-26/h2-9,14,25-26H,10-13H2,1H3,(H,22,23,27) |
InChI 键 |
PSTRQTIAGKBJQH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=N1)C3=CC=C(C=C3)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
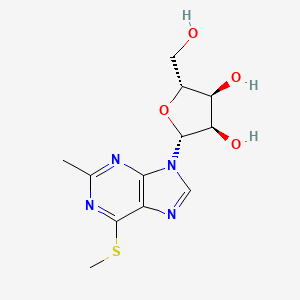


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)

![5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B12916072.png)
![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
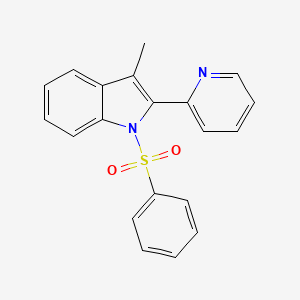
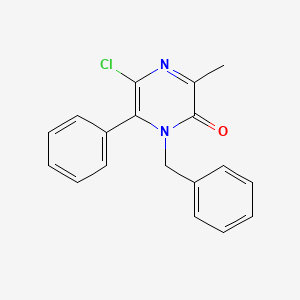
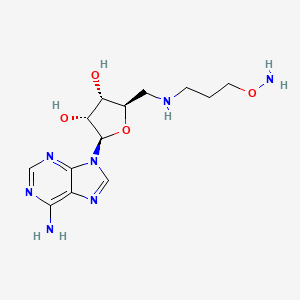
![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
